2,4-Dinitrophenol (DNP) has a brief and tragic history in scientific research, specifically related to weight loss. Initially, researchers observed unintended weight loss in workers accidentally exposed to DNP, leading to its investigation as a potential weight-loss drug in the 1930s []. Studies documented rapid weight loss, but also raised concerns about its safety due to severe side effects, including hyperthermia, cataracts, and even fatalities []. These negative consequences led to DNP being banned for human consumption by the end of the 1930s [].
Today, scientific research surrounding DNP has shifted focus entirely away from human applications due to its established dangers. Instead, research efforts primarily address its environmental impact and potential remediation strategies. These studies delve into:
2,4-Dinitrophenol is an organic compound with the chemical formula HOC₆H₃(NO₂)₂. It appears as yellow crystalline solids with a sweet, musty odor and is known for its volatility and solubility in various organic solvents and alkaline solutions. This compound belongs to the dinitrophenols family and is recognized for its historical use in explosives manufacturing, as well as in agriculture as a pesticide and herbicide .
2,4-DNP was once thought to work as a weight-loss drug by uncoupling oxidative phosphorylation in the mitochondria []. This process disrupts the normal ATP production cycle within cells, leading to increased metabolic rate and heat generation (hyperthermia). However, this uncoupling effect also disrupts cellular function and can lead to severe health consequences [].
The synthesis of 2,4-dinitrophenol can be achieved through various methods:
2,4-Dinitrophenol has several applications:
Research indicates that 2,4-dinitrophenol interacts significantly with biological systems:
Several compounds share structural similarities with 2,4-dinitrophenol. Here are some notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
2-Nitrophenol | C₆H₅NO₂ | Less toxic; used in dyes and pharmaceuticals |
4-Nitrophenol | C₆H₅NO₂ | Similar uses; less explosive than 2,4-dinitrophenol |
Dinitrobenzene | C₆H₄N₂O₄ | Used in dye manufacturing; more toxic |
Trinitrophenol | C₆H₃N₃O₆ | Highly explosive; used in munitions |
Uniqueness of 2,4-Dinitrophenol: Unlike its similar compounds, 2,4-dinitrophenol is particularly notable for its role as a potent uncoupler of oxidative phosphorylation. This unique property makes it a subject of interest not only in chemistry but also in pharmacology and toxicology due to its significant biological effects .
Silicon nanowire field-effect transistors represent a revolutionary advancement in the ultrasensitive detection of 2,4-dinitrophenol [1]. These sensors are based on silicon-on-insulator nanowire architectures with protective layers of high-k dielectrics, whose surfaces are functionalized with amino silane compounds [1]. The detection mechanism relies on the charge-sensitive nature of the silicon nanowire channel, where the binding of 2,4-dinitrophenol molecules to the functionalized surface induces changes in the electrical conductivity of the nanowire [2].
The fabrication process involves creating polycrystalline silicon nanowires through low-pressure chemical vapor deposition techniques [2]. The sensors utilize both n-type and p-type silicon nanowires, with the source and drain regions doped through phosphorus ion implantation [2]. The critical advancement lies in the surface functionalization with aminopropyltriethoxysilane, which provides specific binding sites for 2,4-dinitrophenol molecules [1].
The exceptional sensitivity of these devices stems from their subthreshold operation regime, where small changes in surface potential lead to exponential changes in conductance [1]. This operational mode enables the detection of 2,4-dinitrophenol at concentrations as low as 10^-14 M, representing one of the most sensitive detection methods reported for this compound [1]. The sensors demonstrate rapid response times and can be readily integrated into portable detection systems for field applications [3].
Iron oxide-silver-nickel core-shell nanoparticles have emerged as highly effective electrochemical sensing platforms for 2,4-dinitrophenol detection [4]. These nanoparticles are synthesized through a reduction method, resulting in cubic structures with approximately 15 nanometer particle size [4]. The unique trilayer architecture combines the magnetic properties of magnetite, the conductivity of silver, and the catalytic properties of nickel.
The sensor fabrication involves depositing a thin layer of Fe3O4@Ag@Ni nanoparticles on a glassy carbon electrode using a 5% nafion conducting binder [4]. The electrochemical detection employs a current-voltage method at low potential, enabling highly sensitive detection of 2,4-dinitrophenol through its electrochemical reduction [4]. The sensor demonstrates exceptional performance parameters, including a sensitivity of 3.5217 μA μM^-1 cm^-2 and a detection limit of 5.4 ± 0.1 pM at a signal-to-noise ratio of 3 [4].
The linear response range extends from 0.1 nM to 1.0 mM, covering six orders of magnitude concentration range [4]. This wide dynamic range makes the sensor suitable for both trace-level environmental monitoring and higher concentration forensic applications [4]. The sensor also exhibits excellent reproducibility, long-term stability, and ease of integration into portable analytical systems [4].
Recent developments in nanomaterial-based sensors have achieved remarkable improvements in sensitivity and detection limits for 2,4-dinitrophenol analysis. The most significant advancement comes from silver-decorated chitosan/strontium stannate nanocomposites, which achieve a sensitivity of 54.032 μA μM^-1 cm^-2 with a detection limit of 0.18 ± 0.01 μM [5]. This represents a substantial improvement over conventional electrochemical methods.
Comparative analysis of different nanomaterial systems reveals significant variations in performance. Bismuth oxide nanowires achieve a detection limit of 0.01 μM with a linear range of 1.0-23.0 μM [6]. Copper-based metal-organic framework sensors demonstrate detection limits of 0.1 μM with sensitivities of 15.98 A μM^-1 cm^-2 [5]. These variations highlight the importance of material selection and surface functionalization in optimizing sensor performance.
The advancement in detection limits has been driven by several factors, including increased surface area-to-volume ratios of nanomaterials, enhanced electron transfer kinetics, and improved signal-to-noise ratios [5]. The incorporation of noble metals such as silver and gold in nanocomposite structures has proven particularly effective in amplifying electrochemical signals [5].
Amino-functionalized metal-organic framework NH2-MIL-125(Ti) represents a breakthrough in fluorescence-based detection of 2,4-dinitrophenol [7] [8]. This titanium-based metal-organic framework incorporates 2-aminoterephthalic acid as an organic linker, creating a porous structure with exceptional photocatalytic and fluorescence properties [7]. The NH2-MIL-125(Ti) framework demonstrates unique dual-parameter sensing capabilities, utilizing both fluorescence intensity ratio and emission peak shift for selective detection [7] [8].
The detection mechanism involves the formation of ground-state complexes between 2,4-dinitrophenol and the NH2-MIL-125(Ti) framework [7]. Upon interaction with 2,4-dinitrophenol, the emission peak of NH2-MIL-125(Ti) suspension exhibits a remarkable red shift of 26 nanometers, while structural analogs show only blue shifts or weak red shifts [7] [8]. This selective spectral response provides the foundation for highly specific detection of 2,4-dinitrophenol in complex matrices.
The fluorescence intensity ratio (I0/I) demonstrates a robust linear correlation with 2,4-dinitrophenol concentration in the range of 0-70 μM [7] [8]. This linear relationship enables quantitative determination of 2,4-dinitrophenol concentrations in environmental samples. The probe exhibits excellent stability in aqueous environments and maintains its detection capability over extended periods [7].
Dual-parameter sensing represents a significant advancement in fluorescence-based detection, utilizing multiple optical parameters simultaneously to enhance selectivity and reliability [7] [8]. The NH2-MIL-125(Ti) dual-parameter system employs both fluorescence intensity changes and emission wavelength shifts as complementary detection signals [7]. This approach significantly reduces false positive responses and improves detection accuracy in complex sample matrices.
The dual-parameter approach has been extended to smartphone-based detection systems, where both blue channel values and luminance values are analyzed through digital image processing [7] [8]. This integration enables field-deployable detection systems that can provide quantitative results comparable to laboratory-based fluorescence spectrometers [7]. The smartphone application processes color variations in real-time, facilitating rapid on-site detection of 2,4-dinitrophenol.
Implementation of dual-parameter sensing has demonstrated superior performance compared to single-parameter methods. The combined analysis of intensity ratio and wavelength shift provides internal validation of detection results and enables discrimination between 2,4-dinitrophenol and structurally similar compounds [7] [8]. This enhanced selectivity is particularly valuable in environmental monitoring applications where multiple nitroaromatic compounds may be present.
The molecular recognition mechanisms underlying fluorescence-based detection of 2,4-dinitrophenol involve complex interactions between the analyte and fluorescent probes [7] [9]. Primary mechanisms include intermolecular charge transfer and fluorescence resonance energy transfer, which have been confirmed through comprehensive spectroscopic characterization using X-ray photoelectron spectroscopy, Fourier transform infrared spectroscopy, and ultraviolet-visible absorption spectroscopy [7] [8].
Intermolecular charge transfer occurs when 2,4-dinitrophenol, acting as an electron acceptor, interacts with electron-rich fluorescent probes [7] [9]. This interaction results in the formation of charge-transfer complexes that exhibit modified optical properties compared to the individual components. The charge transfer process is facilitated by the electron-withdrawing nitro groups in 2,4-dinitrophenol, which create a strong driving force for electron transfer [9].
Fluorescence resonance energy transfer represents another critical recognition mechanism, where energy is transferred from the excited fluorescent probe to the 2,4-dinitrophenol acceptor molecule [7] [8]. This energy transfer process is highly distance-dependent and requires spectral overlap between the donor emission and acceptor absorption spectra [7]. The efficiency of energy transfer depends on the proximity and orientation of the interacting molecules, making this mechanism highly sensitive to specific molecular interactions.
Smartphone-based detection systems represent a paradigm shift toward portable, user-friendly analytical platforms for 2,4-dinitrophenol detection [7] [10]. These systems leverage the integrated camera and processing capabilities of smartphones to perform quantitative chemical analysis through colorimetric and fluorometric methods [7]. The development of smartphone-based detection has been driven by the need for field-deployable analytical tools that can provide rapid, accurate results without requiring specialized laboratory equipment.
The smartphone detection platform utilizes digital image analysis algorithms to process color changes in sensing materials upon exposure to 2,4-dinitrophenol [7] [10]. The system analyzes red-green-blue color channel values and luminance parameters to quantify analyte concentrations [7]. Advanced image processing techniques compensate for variations in lighting conditions and camera settings, ensuring consistent analytical performance across different environments [11].
Recent developments have demonstrated the ability to detect 2,4-dinitrophenol at concentrations comparable to laboratory-based methods [7] [10]. The smartphone platform processes fluorescence color variations in real-time, with detection limits reaching nanomolar concentrations for optimized sensor materials [10]. The integration of wireless connectivity enables remote monitoring and data logging capabilities, making these systems valuable for environmental monitoring networks [11].
Machine learning algorithms have emerged as powerful tools for enhancing the selectivity and accuracy of 2,4-dinitrophenol detection systems [12] [13]. These algorithms analyze complex spectral and electrochemical data patterns to identify specific signatures associated with 2,4-dinitrophenol presence [12]. The implementation of machine learning approaches has significantly improved the ability to distinguish 2,4-dinitrophenol from structurally similar compounds and matrix interferences.
Deep learning models, particularly attention-based neural networks, have demonstrated exceptional performance in identifying 2,4-dinitrophenol-related patterns in analytical data [12] [13]. These models can process multiple input parameters simultaneously, including spectral features, electrochemical responses, and temporal variations [13]. The attention mechanism allows the algorithms to focus on the most relevant data features for accurate detection and classification.
The integration of machine learning with traditional analytical methods has resulted in substantial improvements in detection limits and reduced false positive rates [12] [13]. Comparative studies have shown that machine learning-enhanced detection systems can reduce manual review requirements by up to 63.8% while identifying 24.2% more true positive cases compared to conventional keyword-based approaches [13]. This enhanced performance is particularly valuable in complex analytical scenarios where multiple interferents may be present.
The application of machine learning algorithms extends beyond simple detection to include predictive modeling and pattern recognition for early warning systems [12]. These capabilities enable the development of intelligent monitoring networks that can automatically identify emerging contamination events and provide real-time risk assessments [13]. The continuous learning capabilities of these systems ensure improved performance as more data becomes available, making them increasingly valuable for long-term environmental monitoring applications.
Detection Method | Detection Limit | Linear Range | Sensitivity | Response Time |
---|---|---|---|---|
Silicon Nanowire Field-Effect Transistors [1] | 10^-14 M | Not specified | Not specified | Rapid detection |
Fe3O4@Ag@Ni Nanoparticle Electrochemical Sensor [4] | 5.4 ± 0.1 pM | 0.1 nM to 1.0 mM | 3.5217 μA μM^-1 cm^-2 | Not specified |
Ag-decorated Chitosan/SrSnO3 Nanocomposite [5] | 0.18 ± 0.01 μM | 1.5-13.5 μM | 54.032 μA μM^-1 cm^-2 | 25 s |
Cu-BTC/GCE Electrochemical Sensor [5] | 0.1 μM | 0.2-10 μM | 15.98 A μM^-1 cm^-2 | Not specified |
BaO Nanorod/GCE Sensor [5] | 0.50 μM | 1.5-9.0 μM | 17.6 μA μM^-1 cm^-2 | Not specified |
Bismuth Oxide Nanowires [6] | 0.01 μM | 1.0-23.0 μM | Not specified | Not specified |
Fluorescence Method | Detection Limit | Linear Range | Mechanism | Wavelength Shift |
---|---|---|---|---|
NH2-MIL-125(Ti) Dual-Parameter Sensing [7] [8] | Not specified | 0-70 μM | ICT and FRET | Δλ = 26 nm (red shift) |
Nitrogen-Doped Carbon Quantum Dots [14] | 15.78 nM | Not specified | Resonance energy transfer | Fluorescence quenching |
Zinc Porphyrin-Based Fluorescent Probes [10] | 2.3 ppm (ZnTPAP) | Not specified | Electron transfer | Turn-off fluorescence |
Metal Complex Fluorescent Chemodosimeter [9] | Not specified | Not specified | Charge transfer and IFE | Fluorescence quenching |
Conjugated Polymer-Based Fluorescent Sensor [15] | 100 nM | Not specified | Charge transfer | Turn-off fluorescence |
Molecular Recognition Mechanism | Application | Detection Selectivity | Mechanism Description |
---|---|---|---|
Intermolecular Charge Transfer (ICT) [7] [9] | NH2-MIL-125(Ti) fluorescent probes | High selectivity for 2,4-DNP | Charge transfer between analyte and probe |
Fluorescence Resonance Energy Transfer (FRET) [7] [8] | Metal-organic frameworks sensing | Selective nitroaromatic detection | Energy transfer from donor to acceptor |
Photoinduced Electron Transfer (PET) [9] [15] | Conjugated polymer sensors | Electron-deficient analyte detection | Electron transfer quenching process |
Electrostatic Interactions [16] | Lewis basic amine recognition sites | Phenolic compound recognition | Ionic interactions with analyte |
Hydrogen Bonding [17] | Molecular cage complexation | Host-guest complexation | Hydrogen bond formation |
π-π Stacking Interactions [18] | Aromatic sensor materials | Aromatic explosive detection | π-electron system interactions |
Emerging Technology | Key Features | Advantages | Detection Capability |
---|---|---|---|
Smartphone-Based Colorimetric Detection [7] [10] | RGB and luminance value analysis | Field-deployable, user-friendly | Visual detection possible |
Machine Learning Enhanced Detection [12] [13] | Pattern recognition algorithms | Enhanced selectivity and accuracy | Enhanced limit of detection |
Dual-Parameter Sensing Systems [7] [8] | Intensity ratio and wavelength shift | Improved detection reliability | Improved sensitivity |
Surface-Enhanced Raman Spectroscopy [19] | Plasmonic hotspot enhancement | High sensitivity and specificity | ~1 μM |
Portable Electrochemical Devices [5] | Miniaturized sensor platforms | Low cost and portability | Variable depending on design |
Real-Time Monitoring Systems [5] | Continuous monitoring capability | Real-time data acquisition | Real-time detection capability |
Acute Toxic;Health Hazard;Environmental Hazard